molecular formula C12H14ClNO3 B1607987 Ethyl [(chloroacetyl)(phenyl)amino]acetate CAS No. 51114-26-2

Ethyl [(chloroacetyl)(phenyl)amino]acetate

Cat. No. B1607987
CAS RN: 51114-26-2
M. Wt: 255.7 g/mol
InChI Key: SGQRYQFBLARGLN-UHFFFAOYSA-N
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Description

Ethyl [(chloroacetyl)(phenyl)amino]acetate, also known as ethyl chloroacetylphenylaminoacetate or ECPAA, is a chemical compound with potential applications in scientific research. It is a derivative of phenylalanine, an essential amino acid, and has been synthesized through various methods. In

Scientific Research Applications

  • Bioactive Potentials of Secondary Metabolites : Chemical investigations of mollusks have led to the isolation of several compounds, including methyl esters with phenylacetyl and chloroacetyl groups. These compounds have been studied for their antioxidant and anti-inflammatory activities, showcasing their potential in bioactive research (Chakraborty & Joy, 2019).

  • High-Ceiling Diuretics : A series of ethyl esters with a chloroacetyl group have been synthesized and tested for their diuretic activities. These compounds have shown potential as high-ceiling diuretics, a class of drugs used to treat conditions like hypertension (Lee et al., 1984).

  • Synthesis and Biological Activity in Plant Systems : Ethyl esters with chloroacetyl derivatives have been synthesized and their biological activities in plant systems have been evaluated. Such compounds are studied for their effects on plant growth and development, indicating their importance in agricultural research (Ritzert, Sell, & Bukovac, 1965).

  • Cytotoxic and Anti-Inflammatory Activities : In marine research, ethyl acetate extracts of soft corals have yielded compounds including methyl esters with potential cytotoxic and anti-inflammatory activities. These findings are significant in the search for new therapeutic agents (Huang et al., 2017).

  • Synthesis of Amino Acid Ester Derivatives : Research in organic chemistry has led to the synthesis of a series of α-ketoamide derivatives, including ethyl esters with acetylaminophenyl groups. These compounds are significant in the development of new chemical entities (El‐Faham et al., 2013).

  • Anti-Arthritic Potential : In pharmaceutical chemistry, Suzuki couplings have been employed to generate functionalized biaryls, such as ethyl (4-phenylphenyl)acetate, showing promise in the development of new anti-inflammatory drugs for treating conditions like arthritis (Costa et al., 2012).

  • Enzymatic Reactions and Kinetics : Research into enzymatic reactions has explored the use of ethyl esters in various processes, including the resolution of amino acid esters and the study of enzyme kinetics. This research is vital for understanding enzyme behavior and for applications in biotechnology (Zhao & Malhotra, 2002).

properties

IUPAC Name

ethyl 2-(N-(2-chloroacetyl)anilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-17-12(16)9-14(11(15)8-13)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQRYQFBLARGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199122
Record name Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl [(chloroacetyl)(phenyl)amino]acetate

CAS RN

51114-26-2
Record name Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051114262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycine, N-(chloroacetyl)-N-phenyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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